1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one
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Overview
Description
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11ClO2 It is a derivative of phenylpropanone, featuring a chloro and hydroxy substitution on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-hydroxyacetophenone with propionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(3-Chloro-4-oxophenyl)-2-methylpropan-1-one.
Reduction: 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-ol.
Substitution: 1-(3-Substituted-4-hydroxyphenyl)-2-methylpropan-1-one.
Scientific Research Applications
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The hydroxy and chloro substituents on the aromatic ring can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-hydroxyphenylacetic acid
- 3-Chloro-4-hydroxyphenylacetamide
- 3-Chloro-4-hydroxybenzeneethanol
- Aspergamide A
Uniqueness
1-(3-Chloro-4-hydroxyphenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern and the presence of both a hydroxy and chloro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6,12H,1-2H3 |
InChI Key |
SLVNOAGCWQCQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
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